6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the CAS Number: 19022-99-2 . It has a molecular weight of 362.21 . The IUPAC name for this compound is 6-chloro-2-(3,4-dimethoxyphenyl)-4-quinolinecarbonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H13Cl2NO3/c1-23-16-6-3-10(7-17(16)24-2)15-9-13(18(20)22)12-8-11(19)4-5-14(12)21-15/h3-9H,1-2H3 .Physical and Chemical Properties Analysis
The compound is stored at a temperature of 28 C .Scientific Research Applications
Chemical Synthesis and Structural Analysis
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride has been utilized as an intermediate in the synthesis of various chemical compounds. For instance, it has been used in the preparation of 12,13-dihydro-11bH-quino[1,2-c]quinazolines, which involved reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide, leading to the formation of methylthio and chloro derivatives (Phillips & Castle, 1980). Additionally, the compound has been part of studies focused on its crystal structure, demonstrating its role in forming complexes with other chemical entities, as seen in the study of 5-benzyl-7,9-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinolin-1-ium chloride acetic acid solvate (Baumer et al., 2004).
Spectroscopic Characterization and Molecular Structure
In the realm of spectroscopy and molecular structure analysis, DFT and TD-DFT/PCM calculations have been employed to determine the structural parameters and spectroscopic characteristics of related quinoline derivatives. This research has provided insights into their molecular structure, NLO properties, and charge distributions, which are crucial for understanding their potential applications in various fields, including biology and materials science (Wazzan et al., 2016).
Applications in Pharmaceutical Analysis
There has also been research into the use of related quinoline derivatives in pharmaceutical analysis. For instance, a study explored the use of 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde as a fluorogenic labelling reagent in pre-column derivatization for the HPLC separation of chlorophenols, demonstrating its utility in detecting and quantifying pharmaceutical compounds (Gatti et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3/c1-23-16-6-3-10(7-17(16)24-2)15-9-13(18(20)22)12-8-11(19)4-5-14(12)21-15/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSWDKFCVCEBEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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